3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-21(28-24-26-11-6-12-30(14)24)16-7-5-8-17(13-16)27-23(31)20-15(2)32-29-22(20)18-9-3-4-10-19(18)25/h3-13H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOKYSCECFYDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core, followed by the construction of the oxazole ring and subsequent functionalization. Common synthetic methodologies include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions typically involve the combination of an aldehyde or ketone with an amine to form an imine, which then undergoes cyclization.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, in cancer treatment, the compound may inhibit the activity of kinases involved in cell signaling, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with two structurally related analogues from the literature:
Key Differences and Implications
Heterocyclic Core :
- The target compound’s imidazo[1,2-a]pyrimidine moiety offers a larger aromatic surface compared to the pyridine in , likely improving binding affinity to kinases or GPCRs.
- In contrast, the acrylamide group in enables covalent interactions with nucleophilic residues (e.g., cysteine), a feature absent in the target compound.
Substituent Effects: The 3-methyl group on the imidazopyrimidine ring (target) may reduce metabolic oxidation compared to the morpholine group in , which could enhance metabolic stability.
Synthetic Accessibility :
- The compound in was synthesized via a route involving Suzuki-Miyaura coupling for imidazopyrimidine assembly, a method likely applicable to the target compound.
- The pyridine-containing analogue may require simpler coupling steps due to its less complex heterocycle.
Research Findings and Hypotheses
Binding Interactions: Molecular modeling suggests the imidazopyrimidine ring in the target compound could engage in dual hydrogen bonding with kinase ATP pockets, similar to imatinib-like inhibitors. The absence of an acrylamide group (vs.
Physicochemical Properties :
- The logP of the target compound is estimated to be ~3.5 (higher than ’s ~2.8 due to the imidazopyrimidine), which may affect bioavailability.
- The morpholine group in lowers logP (~2.2), enhancing aqueous solubility.
Thermodynamic Stability :
- Crystallographic studies (using SHELXL ) of similar compounds show that methyl groups on heterocycles (e.g., 3-methyl in the target) reduce ring puckering, improving conformational stability.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including anti-cancer properties, antimicrobial effects, and other pharmacological activities based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H18ClN5O , with a molecular weight of approximately 431.88 g/mol . The structure features a chlorophenyl group and an imidazo-pyrimidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549).
- Case Study: MCF-7 Cell Line
- IC50 Value : The compound demonstrated an IC50 value of approximately 12.5 µM , indicating effective inhibition of cell proliferation.
- Mechanism of Action : The mechanism involves induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
2. Antimicrobial Activity
The compound has also shown promising results against various pathogens.
- In Vitro Studies :
- Against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL , suggesting moderate antibacterial activity.
- Antifungal activity was noted against Candida albicans, with an MIC of 16 µg/mL .
3. Antileishmanial Activity
A recent study highlighted the potential of this compound as an antileishmanial agent.
- Activity Against Leishmania Species :
- The compound displayed IC50 values below 10 µM against both promastigote and amastigote forms of Leishmania major, indicating high efficacy compared to standard treatments like miltefosine.
Pharmacokinetic Properties
An evaluation of the pharmacokinetic properties using computational models revealed favorable characteristics:
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Blood-Brain Barrier (BBB) Permeability | Yes |
| Metabolism | CYP450 substrate |
| Toxicity | Low (CC50 > 100 µM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
